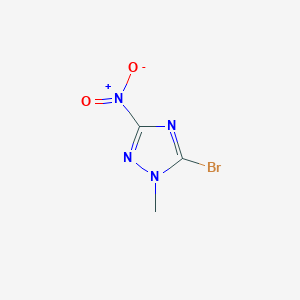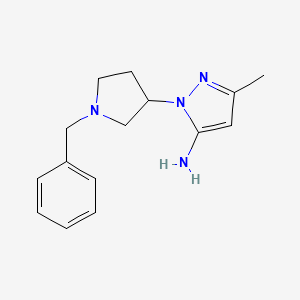![molecular formula C15H14N4O2S2 B2432676 [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate CAS No. 1208791-89-2](/img/structure/B2432676.png)
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C15H14N4O2S2 and its molecular weight is 346.42. The purity is usually 95%.
BenchChem offers high-quality [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- A study by Žugelj et al. (2009) involved transforming dimethyl acetone-1,3-dicarboxylate into [4H-pyrido(1,2-a)pyrimidin-3-yl]thiazole-5-carboxylates, indicating a method for synthesizing complex thiazole derivatives (Žugelj et al., 2009).
- Happ et al. (2011) synthesized a terpolymer containing a 2-(pyridine-2-yl)-1,3-thiazole donor-type system, demonstrating the application of these compounds in polymer chemistry (Happ et al., 2011).
Biological Applications
- Makam et al. (2014) explored the antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives, revealing the potential of these compounds in medicinal chemistry (Makam et al., 2014).
- Kim et al. (2008) synthesized 5-(pyridin-2-yl)thiazoles and evaluated them as inhibitors of the transforming growth factor-beta type1 receptor kinase, indicating their potential use in cancer treatment (Kim et al., 2008).
- In another study, novel pyridine-thiazole hybrid molecules were synthesized and found to exhibit high antiproliferative activity against various tumor cell lines, suggesting their application in anticancer therapy (Ivasechko et al., 2022).
Antimicrobial and Antitumor Activities
- Xun-Zhong et al. (2020) studied Zinc(II) complexes with pyridine thiazole derivatives, which demonstrated antimicrobial and antitumor activities, indicating their potential in biomedical applications (Xun-Zhong et al., 2020).
Miscellaneous Applications
- Novel arylazothiazole disperse dyes containing selenium were synthesized for dyeing polyester fibers and exhibited antioxidant, antitumor, and antimicrobial activities, illustrating the versatility of thiazole derivatives in materials science (Khalifa et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities . For instance, pyrimidine derivatives are known to have antimicrobial, antiviral, antitumor, and antifibrotic properties .
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Pharmacokinetics
Similar compounds have been found to have good oral exposure and in vivo inhibition of certain biochemical markers .
Result of Action
Similar compounds have been found to present better anti-fibrotic activities than certain control substances . For instance, some compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Action Environment
It’s worth noting that the reaction conditions can significantly affect the formation of similar compounds .
Eigenschaften
IUPAC Name |
(2-pyridin-2-yl-1,3-thiazol-4-yl)methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-12(14(16-2)23-19-9)15(20)21-7-10-8-22-13(18-10)11-5-3-4-6-17-11/h3-6,8,16H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXCGMDUYYTCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1C(=O)OCC2=CSC(=N2)C3=CC=CC=N3)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)
![4-({[5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2432597.png)
![3-[(4-chlorophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2432598.png)

![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)
![5-Chloro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2432601.png)



![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)

![2-nitro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2432614.png)
![2-chloro-N-[2-[(2-cyanophenyl)methylsulfanyl]ethyl]acetamide](/img/structure/B2432615.png)
![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)